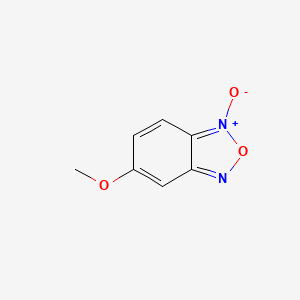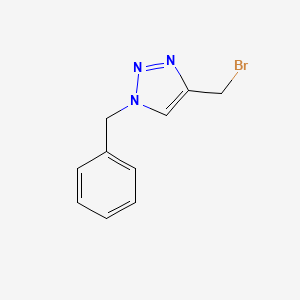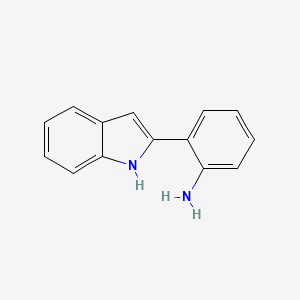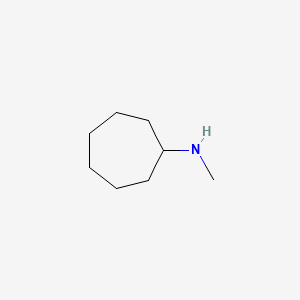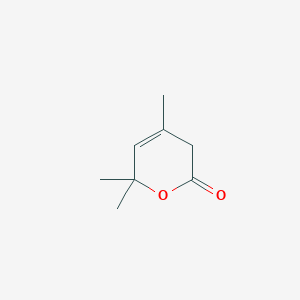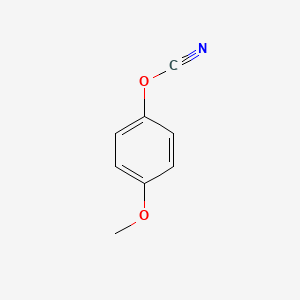
4-Methoxyphenyl cyanate
Übersicht
Beschreibung
4-Methoxyphenyl cyanate, also known as 4-Methoxyphenol cyanate ester, is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is used in various laboratory chemical applications .
Synthesis Analysis
The synthesis of 4-Methoxyphenyl cyanate involves the mono-O-methylation of parental bisphenols followed by cyanation of the residual phenolic hydroxyl .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl cyanate is characterized by a methoxy group (OCH3) attached to a phenyl ring, which is further connected to a cyanate group (OCN) . The stability of the cyanate esters depends on the nature of the bridging group .
Chemical Reactions Analysis
4-Methoxyphenyl cyanate, like other cyanates, is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .
Physical And Chemical Properties Analysis
4-Methoxyphenyl cyanate is a liquid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .
Wissenschaftliche Forschungsanwendungen
- Cyanate esters, including 4-Methoxyphenyl cyanate, are used in the development of high-temperature polymer materials . They exhibit processability of the epoxide binders and reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity .
- The synthesis of cyanate ester binders dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis .
- The results of these applications include an increase in the glass transition temperature, reduction of the inflammability, improvement of the impact resistance, decrease in the dielectric permittivity, decrease in the moisture absorption, improvement of the resistance to thermal oxidation, enhancement of processability, and avoiding the use of the petroleum stock .
- m-Aryloxy phenols, which can be synthesized from 4-Methoxyphenyl cyanate, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
- The synthesis methods for m-aryloxy phenols have been developed in recent years, allowing for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- The outcomes of these applications include the production of materials with improved thermal stability, flame resistance, and specific properties imparted by the functional groups .
High-Temperature Polymer Materials
Production of Plastics, Adhesives, and Coatings
- Cyanate ester blends and composites are used to improve dielectric, mechanical, and thermal performance for functional applications .
- The methods of application involve the blending of different cyanate esters and the incorporation of various fillers to achieve the desired properties .
- The outcomes of these applications include enhanced dielectric, mechanical, and thermal properties, which are crucial for various functional applications .
- Cyanate ester resins are widely utilized in high-performance printed circuit boards, radar radomes, communication satellites, and other fields .
- However, the poor toughness after curing due to the highly cross-linked and symmetrical triazine ring structure severely limits their wide application .
- Research is being conducted to improve the toughness of these materials, which could lead to broader applications .
Improvement of Dielectric, Mechanical, and Thermal Performance
High-Performance Printed Circuit Boards, Radar Radomes, Communication Satellites
- Cyanate esters, including 4-Methoxyphenyl cyanate, are used as non-toxic cyanide sources and cyanating agents .
- These compounds are used in the synthesis of structurally diverse products containing the nitrile function .
- The outcomes of these applications include the production of a wide range of nitrile-containing compounds .
- Cyanate esters are used in the development of shape memory polymers (SMP) and materials with electromagnetic interference shielding effectiveness (EMI SE) .
- The methods of application involve the blending of different cyanate esters and the incorporation of various fillers to achieve the desired properties .
- The outcomes of these applications include the production of materials with shape memory properties and effective EMI shielding .
Non-Toxic Cyanide Sources and Cyanating Agents
Shape Memory Polymers (SMP) and Electromagnetic Interference Shielding Effectiveness (EMI SE)
Safety And Hazards
4-Methoxyphenyl cyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers
The relevant papers analyzed for this response include a review on non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function , and a paper on the synthesis of cyanate esters based on mono-O-methylated bisphenols with sulfur-containing bridges .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXSQXFVJCZAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357022 | |
| Record name | 4-Methoxyphenol cyanate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl cyanate | |
CAS RN |
2983-74-6 | |
| Record name | 4-Methoxyphenol cyanate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



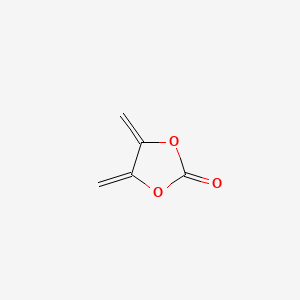
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
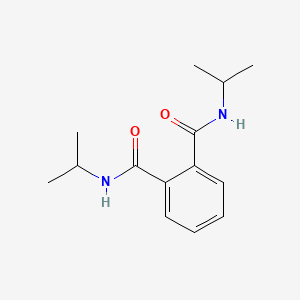
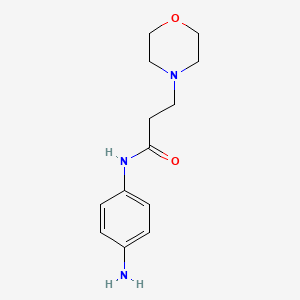
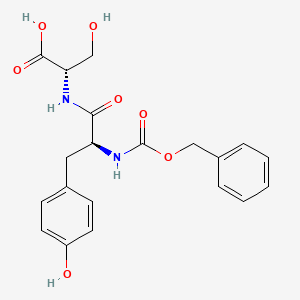
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)
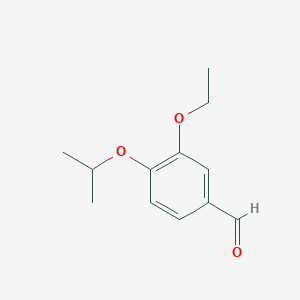
![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)
